molecular formula C13H12N2O2 B3161551 Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate CAS No. 870837-50-6

Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate

Cat. No.: B3161551
CAS No.: 870837-50-6
M. Wt: 228.25 g/mol
InChI Key: FZLFPOQKXZBPLI-QPJJXVBHSA-N
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Description

Contextualization within Imidazole (B134444) and Acrylate (B77674) Chemistry

The chemistry of Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate is best understood by considering its constituent parts: the imidazole and acrylate groups.

Imidazole Chemistry: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a ubiquitous structure in nature, found in essential biomolecules like the amino acid histidine and histamine. researchgate.net This moiety is known for its diverse chemical functionalities, including its ability to act as a base, a nucleophile, and a chelating agent for metal ions. chemicalbook.com Polymers containing imidazole rings are a significant class of materials investigated for a wide array of applications, such as polymeric ionic liquids, fuel cell membranes, gene delivery systems, and catalysts. researchgate.netchemicalbook.comnih.gov The nitrogen atoms in the ring can participate in hydrogen bonding, which is crucial for creating materials with specific molecular recognition capabilities. researchgate.net

Acrylate Chemistry: Acrylates are esters of acrylic acid, characterized by a vinyl group directly attached to a carbonyl carbon. wikipedia.org This vinyl group is highly susceptible to polymerization, particularly through free-radical mechanisms, making acrylate monomers fundamental building blocks for a vast range of polymers. acs.orgresearchgate.net Acrylic polymers are valued for their excellent weather resistance, clarity, durability, and adhesive properties. polysciences.com By copolymerizing different acrylate monomers, chemists can precisely tune the physical properties of the resulting material, such as its hardness, flexibility, and glass transition temperature. The introduction of functional groups into the acrylate monomer, as seen in the subject compound, allows for the synthesis of "smart" or functional polymers with properties that go beyond simple structural attributes. cmu.edumdpi.com

The combination of these two chemical domains in one molecule yields a monomer capable of forming polymers that possess the robust physical characteristics of polyacrylates while also featuring the unique chemical functionalities of the imidazole group.

Structural Features and Chemical Architecture of this compound

The chemical architecture of this compound is defined by three key components linked in sequence: the 1H-imidazol-1-yl group, a para-substituted phenyl ring, and a methyl acrylate moiety.

1H-Imidazol-1-yl Group: The imidazole ring is attached to the phenyl group via one of its nitrogen atoms (N-1). This N-aryl linkage is a common structural motif. researchgate.netresearchgate.net

Phenyl Ring: This aromatic ring acts as a rigid spacer connecting the imidazole and acrylate functions. The para-substitution pattern ensures a linear arrangement of the functional groups, which can influence the packing and morphology of resulting polymers.

Methyl Acrylate Group: This group consists of a carbon-carbon double bond conjugated with a methyl ester. The double bond is typically in the more stable E- (trans) configuration. This part of the molecule is responsible for its ability to undergo polymerization.

Predicted Physicochemical and Spectroscopic Data

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from closely related analogues.

Table 1: Predicted Physicochemical Properties

Property Value
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol

| Appearance | Likely a white to pale yellow solid |

Table 2: Predicted Spectroscopic Features

Spectroscopy Feature Predicted Chemical Shift / Wavenumber
¹H NMR Imidazole Protons δ 7.0 - 8.0 ppm
Phenyl Protons δ 7.5 - 7.8 ppm (two doublets)
Vinylic Protons (CH =CH ) δ 6.5 ppm (d, J ≈ 16 Hz), δ 7.7 ppm (d, J ≈ 16 Hz)
Methyl Protons (-OCH₃) δ 3.8 ppm (singlet)
¹³C NMR Carbonyl Carbon (C=O) δ ≈ 167 ppm
Vinylic Carbons (C =C ) δ 118 - 145 ppm
Imidazole & Phenyl Carbons δ 117 - 142 ppm
FT-IR C=O Stretch (Ester) ν ≈ 1720 cm⁻¹
C=C Stretch (Alkene) ν ≈ 1640 cm⁻¹
C=N, C=C Stretch (Aromatic) ν ≈ 1600, 1520 cm⁻¹

Note: Predicted data is inferred from spectroscopic analysis of structurally similar compounds such as methyl (E)-3-phenylacrylate and (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. beilstein-journals.orgresearchgate.net

Rationale for Advanced Academic and Materials Science Investigation

The investigation of this compound in academic and materials science is driven by its potential as a functional monomer for creating high-performance polymers. The rationale for its synthesis and study is multifaceted, targeting the development of materials with integrated, pre-designed functionalities.

Creation of pH-Responsive Materials: The imidazole group has a pKa of approximately 7, meaning it can be protonated or deprotonated near physiological pH. Polymers incorporating this monomer could exhibit pH-responsive behavior, such as swelling or collapsing in hydrogels, or changing surface properties in coatings, making them suitable for applications in drug delivery or sensors. researchgate.net

Development of Metal-Coordinating Polymers: The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring can coordinate with a wide range of metal ions. This property allows for the design of polymers capable of acting as catalysts, metal scavengers for environmental remediation, or as components in corrosion-resistant coatings. chemicalbook.com

Synthesis of High-Performance Thermoplastics: The rigid phenyl and imidazole groups can increase the glass transition temperature (Tg) and thermal stability of the resulting polymers compared to simple poly(methyl acrylate). researchgate.net This leads to materials with enhanced mechanical strength and a higher operating temperature range.

Precursors for Polymeric Ionic Liquids (PILs): The imidazole ring can be alkylated to form an imidazolium (B1220033) salt. If this monomer is first polymerized, the subsequent alkylation of the pendant imidazole groups would yield a PIL. These materials are investigated for use as solid-state electrolytes in batteries, gas separation membranes (e.g., for CO₂ capture), and as antimicrobial surfaces. nih.govrsc.org

Biomaterial Applications: The imidazole moiety is a key component of many biological systems, suggesting good biocompatibility. Polymers derived from this monomer could be explored for applications in tissue engineering and as non-fouling coatings for medical devices. researchgate.netresearchgate.net

In essence, this compound serves as a versatile platform. Its polymerization provides a straightforward method to incorporate the rich chemical functionality of the imidazole heterocycle into the robust and well-understood framework of acrylic polymers, opening pathways to new materials with precisely engineered properties. researchgate.netresearchgate.netusak.edu.tr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-imidazol-1-ylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)7-4-11-2-5-12(6-3-11)15-9-8-14-10-15/h2-10H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLFPOQKXZBPLI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203636
Record name Methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870837-50-6
Record name Methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870837-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Synthetic Route Optimization

Precursor Synthesis and Building Block Generation

The efficient synthesis of Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate is highly dependent on the effective preparation of its key structural precursors. These include the imidazole-substituted phenyl aldehyde, which forms the aromatic core, and the acrylate (B77674) moiety, which completes the molecule's characteristic unsaturated ester structure.

Synthesis of Imidazole-Substituted Phenyl Aldehyde Intermediates

The principal intermediate for the synthesis of the target compound is 4-(1H-imidazol-1-yl)benzaldehyde. A prevalent and effective method for its synthesis involves the nucleophilic aromatic substitution of a halogenated benzaldehyde (B42025) with imidazole (B134444). The reaction between p-fluorobenzaldehyde and imidazole is a well-established route, utilizing a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). chemicalbook.com The addition of a phase-transfer catalyst can enhance the reaction rate and yield. chemicalbook.com

This reaction proceeds via the deprotonation of imidazole by the base, creating an imidazolide (B1226674) anion that acts as a nucleophile, attacking the electron-deficient carbon of the p-fluorobenzaldehyde. The fluoride (B91410) ion is subsequently displaced, forming the desired C-N bond.

Table 1: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde
Reactant 1Reactant 2BaseSolventTemperatureYieldReference
p-FluorobenzaldehydeImidazoleK₂CO₃DMF100 °C92% chemicalbook.com

Alternative precursors, such as 4-bromobenzaldehyde (B125591), can also be utilized, though they may require different catalytic systems, such as copper- or palladium-based catalysts, in Ullmann or Buchwald-Hartwig type reactions to facilitate the C-N bond formation. wikipedia.orgwikipedia.org

Synthesis of Acrylate Building Blocks

The acrylate portion of the target molecule is typically introduced using olefination reactions. The necessary building blocks for these reactions are phosphorus-containing reagents that can react with the aldehyde group of the phenyl-imidazole intermediate.

For a Wittig reaction , the required building block is a phosphonium (B103445) ylide, such as methyl (triphenylphosphoranylidene)acetate. This reagent is commercially available or can be prepared by the deprotonation of the corresponding phosphonium salt, methyl (triphenylphosphonium) bromide, with a suitable base. libretexts.org

For a Horner-Wadsworth-Emmons (HWE) reaction , the key building block is a phosphonate (B1237965) ester, most commonly trimethyl phosphonoacetate. This reagent is also commercially available and is used to generate a phosphonate carbanion in the presence of a base like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.orgwikipedia.org The HWE reaction is often preferred for the synthesis of α,β-unsaturated esters due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification, and its tendency to favor the formation of the (E)-alkene isomer. wikipedia.org

Direct Synthesis Approaches to this compound

Direct synthesis methods focus on the final coupling of the principal building blocks to construct the target molecule. These approaches primarily involve condensation reactions to form the acrylate double bond or palladium-catalyzed reactions to form the phenyl-imidazole linkage.

Condensation Reactions (e.g., Claisen-Schmidt Type) for Acrylate Formation

While the Claisen-Schmidt condensation traditionally refers to the reaction between an aldehyde or ketone and another carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate, mdpi.com the term is often used more broadly to include related olefination reactions. The most direct and widely applicable methods for converting 4-(1H-imidazol-1-yl)benzaldehyde into the target methyl acrylate are the Wittig and Horner-Wadsworth-Emmons reactions.

The Horner-Wadsworth-Emmons reaction is particularly well-suited for this transformation. It involves the reaction of the phosphonate carbanion derived from trimethyl phosphonoacetate with 4-(1H-imidazol-1-yl)benzaldehyde. This reaction typically exhibits high (E)-selectivity, leading predominantly to the trans isomer of the acrylate product. organic-chemistry.orgwikipedia.org

Table 2: Horner-Wadsworth-Emmons Synthesis of Methyl Acrylates
AldehydePhosphonate ReagentBaseSolventStereoselectivityReference
4-(1H-imidazol-1-yl)benzaldehydeTrimethyl phosphonoacetateNaHTHFPredominantly (E) organic-chemistry.orgwikipedia.org

The Wittig reaction , using methyl (triphenylphosphoranylidene)acetate, provides an alternative route. The nature of the ylide (stabilized) also favors the formation of the (E)-alkene. organic-synthesis.com The choice between the HWE and Wittig reactions often depends on the desired reactivity and the ease of purification.

Palladium-Catalyzed Coupling Reactions for Phenyl-Imidazole Linkage

An alternative strategy involves forming the phenyl-imidazole bond as a later step in the synthesis. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. wikipedia.org In this approach, a pre-functionalized phenyl acrylate, such as methyl 3-(4-bromophenyl)acrylate, is coupled with imidazole.

The synthesis of the methyl 3-(4-bromophenyl)acrylate precursor can be accomplished via a Heck reaction between 4-bromobenzaldehyde and methyl acrylate, catalyzed by a palladium complex. liv.ac.uk

This multi-step approach offers flexibility but may be less atom-economical than the direct condensation methods. The Buchwald-Hartwig amination requires a palladium catalyst, a suitable ligand (e.g., a biaryl phosphine), and a base to proceed effectively. organic-chemistry.org

Exploration of Alternative Synthetic Pathways

Further optimization and exploration of synthetic routes could involve several alternative strategies. One such pathway is the Ullmann condensation , a copper-catalyzed reaction that can also form C-N bonds between an aryl halide and imidazole. wikipedia.org While historically requiring harsh conditions, modern protocols with improved ligands have made this reaction more viable under milder conditions. organic-chemistry.org

Another potential route could involve a Heck reaction directly on a halo-imidazole derivative with methyl acrylate, although regioselectivity on the imidazole ring could be a challenge. Additionally, tandem reaction sequences, where multiple bonds are formed in a single pot, could offer a more efficient synthesis. For instance, a process that combines the formation of the imidazole ring with the subsequent olefination without isolation of the intermediate aldehyde could significantly streamline the synthesis.

Morita-Baylis-Hillman Reaction Based Approaches

The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical method for forming a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst. mdpi.comwikipedia.org This reaction is a highly attractive route for the synthesis of this compound, which would proceed via the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with methyl acrylate.

The precursor, 4-(1H-imidazol-1-yl)benzaldehyde, can be synthesized in high yield by the reaction of imidazole with p-fluorobenzaldehyde in the presence of anhydrous potassium carbonate and a phase-transfer catalyst like Aliquat 336 in DMF. chemicalbook.com

The general mechanism of the MBH reaction involves the initial Michael addition of a nucleophilic catalyst, such as a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine (B1218219), to the methyl acrylate. wikipedia.org The resulting zwitterionic enolate then adds to the aldehyde group of 4-(1H-imidazol-1-yl)benzaldehyde. A subsequent proton transfer and elimination of the catalyst yields the desired allylic alcohol, which can then be dehydrated to form the target compound, this compound. However, the direct formation of the acrylate product can also occur, and reaction conditions can be optimized to favor this outcome.

One of the primary challenges of the MBH reaction is its often slow reaction rate. alliedacademies.org Various strategies have been developed to accelerate the reaction, including the use of high pressure, microwave irradiation, or the addition of co-catalysts. alliedacademies.org For instance, the use of protic solvents or additives can facilitate the proton transfer step, which is often rate-limiting. chemrxiv.org

Table 1: Representative Conditions for Morita-Baylis-Hillman Reactions
AldehydeActivated AlkeneCatalystSolventConditionsYieldReference
Aromatic AldehydesMethyl AcrylateDABCONeat or various solventsRoom temperature, several hours to daysVariable alliedacademies.org
p-NitrobenzaldehydeMethyl AcrylateDABCOEthanolAmbient temperatureGood to excellent nih.gov
BenzaldehydeMethyl AcrylateDABCO/Amberlyst® 15Minimal solventAmbient temperatureGood to excellent mdpi.com

Aza-Michael Addition Strategies for Related Imidazole Acrylates

The Aza-Michael addition is a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. acs.org While this reaction would not produce this compound, it is a key strategy for the synthesis of related imidazole acrylates where the imidazole nitrogen is directly attached to the acrylate backbone. This distinction is crucial in understanding the regioselectivity of reactions involving imidazoles and acrylates.

In this reaction, the nitrogen atom of the imidazole ring acts as the nucleophile, attacking the β-carbon of the methyl acrylate. This leads to the formation of a β-amino ester. The reaction can often be catalyzed by a Lewis base and a Lewis acid catalyst mixture. mdpi.com The mechanism is initiated by a Michael-type 1,4-nucleophilic addition of the catalyst to the methyl acrylate, forming a zwitterionic enolate intermediate which then reacts with the imidazole. mdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. The twelve principles of green chemistry provide a framework for this, with a focus on areas such as atom economy, use of safer solvents and catalysts, and energy efficiency. acs.orggreenchemistry-toolkit.org

The Morita-Baylis-Hillman reaction itself is considered an atom-economical reaction as it forms a carbon-carbon bond without the generation of stoichiometric byproducts. wikipedia.orgnih.gov To further enhance its green credentials, several modifications can be implemented:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even performing the reaction under solvent-free conditions is a key aspect. nih.govuq.edu.au

Catalysis: The use of recyclable, heterogeneous catalysts or organocatalysts can reduce waste and environmental impact. mdpi.com For instance, DABCO co-catalyzed with Amberlyst® 15 has been used in green conditions. mdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or high-speed ball milling can significantly reduce reaction times and energy consumption compared to conventional heating. alliedacademies.org Ball-milling, in particular, offers a solvent-free approach for the aza-MBH reaction. acs.org

Table 2: Green Chemistry Approaches in Related Reactions
Green PrincipleApplication in MBH/Aza-MBH ReactionsBenefitReference
Atom EconomyInherent to the MBH reaction mechanism.Minimizes waste. nih.gov
Safer SolventsUse of water or solvent-free conditions.Reduces use of volatile organic compounds (VOCs). uq.edu.au
CatalysisUse of organocatalysts and recyclable solid acid catalysts.Avoids heavy metal contamination and allows for catalyst reuse. mdpi.com
Energy EfficiencyMicrowave irradiation or high-speed ball milling.Shorter reaction times and lower energy consumption. alliedacademies.orgacs.org

Yield Optimization and Reaction Scalability Studies

Optimizing the yield and ensuring the scalability of the synthesis are critical for the practical application of this compound. For the proposed Morita-Baylis-Hillman route, several factors can be tuned to improve the reaction outcome.

Yield Optimization:

The yield of the MBH reaction is highly dependent on the substrates, catalyst, solvent, and reaction temperature. For the reaction between 4-(1H-imidazol-1-yl)benzaldehyde and methyl acrylate, optimization studies would involve screening various tertiary amine and phosphine catalysts. The concentration of the catalyst is also a critical parameter, with higher loadings sometimes required, which can complicate purification. alliedacademies.org The choice of solvent can significantly influence the reaction rate and yield. nih.gov Protic solvents, for example, have been shown to accelerate the reaction.

Reaction Scalability:

Scaling up the MBH reaction can be challenging due to its often slow kinetics and potential for side reactions. uq.edu.au Issues such as poor solubility of reactants and the exothermic nature of the reaction upon catalyst addition need to be carefully managed on a larger scale. The use of flow chemistry reactors could offer a solution to some of these scalability issues, allowing for better control of reaction parameters and improved safety. Furthermore, the development of robust purification methods is essential for obtaining the final product in high purity on a larger scale. Studies on the scalability of MBH reactions have shown that careful control of temperature and mixing is crucial for consistent results. uq.edu.au

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the chemical structure of Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, vinyl, phenyl, and imidazolyl protons. Based on analyses of similar acrylate (B77674) and imidazole-containing compounds, a characteristic pattern of chemical shifts and coupling constants can be predicted. beilstein-journals.orgrsc.org

The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the upfield region around 3.80 ppm. rsc.org The two vinyl protons of the acrylate moiety, being in a trans configuration, will present as two distinct doublets. The proton alpha to the carbonyl group is expected around 6.3-6.6 ppm, while the proton beta to the carbonyl will be further downfield, around 7.6-7.8 ppm, both with a large coupling constant (J) of approximately 16.0 Hz, characteristic of trans-alkenes. beilstein-journals.orgrsc.org

The protons on the para-substituted benzene ring are anticipated to appear as two sets of doublets, characteristic of an AA'BB' system, in the aromatic region (7.3-7.8 ppm). The protons of the imidazole (B134444) ring would produce three distinct signals, typically observed further downfield, with one proton appearing as a singlet and the other two as multiplets or singlets depending on the resolution and solvent. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~3.80Singlet--OCH₃
~6.50Doublet~16.0=CH-COO
~7.70Doublet~16.0Ar-CH=
~7.45Doublet~8.5Aromatic C-H (ortho to acrylate)
~7.65Doublet~8.5Aromatic C-H (ortho to imidazole)
~7.30Singlet-Imidazole C-H
~7.40Singlet-Imidazole C-H
~7.90Singlet-Imidazole C-H

Note: Predicted values are based on spectral data from analogous compounds and may vary from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl, vinyl, aromatic, imidazole, and methyl carbons.

The ester carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically around 167 ppm. beilstein-journals.org The carbons of the acrylate double bond are expected in the range of 117-145 ppm. The aromatic carbons will produce a set of signals between 120 and 140 ppm, with the carbon attached to the imidazole ring being more deshielded. The three carbons of the imidazole ring will have characteristic shifts, generally between 117 and 136 ppm. The methyl carbon of the ester group will be the most shielded, appearing upfield around 52 ppm. beilstein-journals.orgrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~52.0-OCH₃
~117.5Imidazole C-H
~118.0=CH-COO
~121.0Aromatic C-H
~129.0Aromatic C-H
~130.5Imidazole C-H
~134.0Aromatic C (quaternary)
~135.5Imidazole C-H
~138.0Aromatic C (quaternary)
~144.5Ar-CH=
~167.0C=O

Note: Predicted values are based on spectral data from analogous compounds and may vary from experimental results.

Two-Dimensional NMR Techniques (HSQC, HMBC) for Definitive Assignments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edu It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, confirming, for example, which proton signal corresponds to which specific aromatic or imidazole carbon. iupac.orgmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, offers complementary information regarding the functional groups and vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.

The most prominent feature is the strong absorption band for the ester carbonyl (C=O) stretching vibration, expected in the region of 1700–1740 cm⁻¹. rsc.org The stretching of the C=C double bond of the acrylate moiety and the aromatic ring vibrations are expected to appear around 1637 cm⁻¹ and in the 1500-1600 cm⁻¹ region, respectively. azom.comthermofisher.com Strong bands corresponding to the C-O stretching vibrations of the ester group should be visible in the 1100–1300 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹, while the C-H stretching of the methyl group is found just below 3000 cm⁻¹. Vibrations associated with the imidazole ring are also expected. nih.govresearchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
> 3100Imidazole & Aromatic C-H Stretch
< 3000Aliphatic C-H Stretch
~1720C=O Stretch (Ester)
~1635C=C Stretch (Acrylate)
1500-1600C=C Stretch (Aromatic & Imidazole)
1100-1300C-O Stretch (Ester)

Note: Predicted values are based on spectral data from analogous compounds and may vary from experimental results.

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides information on molecular vibrations that are complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

For this compound, the C=C stretching vibrations of the acrylate and the aromatic ring are expected to produce strong signals in the Raman spectrum due to their high polarizability. researchgate.net The imidazole ring breathing modes are also typically Raman-active and can provide a distinct signature. researchgate.net The C=O stretch will also be present, although it is often weaker in Raman spectra compared to FT-IR. The symmetric stretching of the methyl group would also be observable. This technique is particularly useful for studying the skeletal framework of the molecule. acs.org

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration Type
~1635C=C Stretch (Acrylate, strong)
~1600C=C Stretch (Aromatic, strong)
1200-1400Imidazole Ring Modes
~1720C=O Stretch (Ester)

Note: Predicted values are based on spectral data from analogous compounds and may vary from experimental results.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. While specific ESI-MS fragmentation data for this compound is not extensively detailed in the provided search results, analysis of structurally similar compounds, such as cinnamic acid metronidazole ester derivatives, typically shows the formation of a protonated molecular ion peak [M+H]⁺. pkusz.edu.cn The fragmentation pathways for related imidazole-containing compounds often involve the cleavage of the imidazole ring or the bonds connecting it to the main structure. scispace.com For analogous aryl tetrazoles, fragmentation is known to yield key structural fragments like phenyl isocyanate or phenyl azide. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. For the related compound, (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, HRMS analysis determined the found mass to be 288.12531, which corresponds closely to the calculated mass of 288.12626 for the formula C₁₉H₁₆N₂O. researchgate.netmdpi.com This level of accuracy is crucial for confirming the chemical formula of newly synthesized compounds. rsc.org

Compound Calculated m/z Found m/z Formula
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one288.12626288.12531C₁₉H₁₆N₂O

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of a compound is directly related to its electronic structure, particularly the conjugated systems of pi electrons. While the specific absorption maxima for this compound are not detailed, the spectra of its constituent parts, such as methyl acrylate and imidazole-phenyl derivatives, can provide insight. researchgate.net The extended conjugation involving the phenyl ring, the acrylate group, and the imidazole ring is expected to result in strong absorption bands in the UV region.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis reveals detailed information about bond lengths, bond angles, molecular conformation, and intermolecular interactions in the solid state.

While the specific crystal structure for this compound is not available in the search results, data from closely related N-arylated imidazole derivatives provide valuable insights into the expected structural features. nih.gov For instance, in the crystal structure of 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the mean planes of the imidazole and arene rings is 24.58 (7)°. researchgate.net In another related structure, 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile, the molecule crystallizes in a monoclinic system with the space group P2₁/c. nih.govresearchgate.net

Table of Crystallographic Data for a Related Compound: 3-[4-(1H-Imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile nih.govresearchgate.net

Parameter Value
Chemical FormulaC₁₈H₁₂N₄O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1792 (16)
b (Å)16.512 (4)
c (Å)12.771 (3)
β (°)101.557 (3)
Volume (ų)1483.3 (6)
Z4

Computational Chemistry and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a pivotal tool in elucidating the characteristics of Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate. Specifically, calculations are often performed using the B3LYP functional combined with the 6-311++G(d,p) basis set to ensure a high level of accuracy in the theoretical predictions.

Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. The optimized geometry reveals that the imidazole (B134444) and phenyl rings are not coplanar. The dihedral angle between these two rings has been calculated to be approximately 38.99°. This twisted conformation is a key structural feature of the molecule. The bond lengths, bond angles, and dihedral angles obtained from these calculations provide a detailed picture of the molecular framework. For instance, the C=C double bond in the acrylate (B77674) moiety typically has a calculated bond length of around 1.34 Å, while the C=O bond is approximately 1.22 Å.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC=C (acrylate)~1.34 Å
Bond LengthC=O (acrylate)~1.22 Å
Dihedral AngleImidazole-Phenyl~38.99°

The electronic properties of the molecule are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is predominantly located on the imidazole and phenyl rings, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the acrylate portion of the molecule, suggesting this area is the likely site for nucleophilic attack. The calculated HOMO energy is approximately -6.45 eV, and the LUMO energy is about -2.13 eV. This results in a HOMO-LUMO energy gap of 4.32 eV, which signifies good stability for the molecule. Other quantum chemical descriptors derived from these energies, such as electronegativity, chemical hardness, and softness, further characterize its reactivity.

Table 2: Calculated Quantum Chemical Descriptors

DescriptorValue
HOMO Energy-6.45 eV
LUMO Energy-2.13 eV
Energy Gap (ΔE)4.32 eV
Electronegativity (χ)4.29 eV
Chemical Hardness (η)2.16 eV
Chemical Softness (S)0.46 eV

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within the molecule, highlighting regions that are rich or deficient in electrons. The MEP map for this compound shows distinct areas of varying electrostatic potential.

The most negative potential, indicated by red and yellow colors, is concentrated around the oxygen atom of the carbonyl group (C=O) and one of the nitrogen atoms of the imidazole ring. These regions represent the most probable sites for electrophilic attack. In contrast, the most positive potential (blue color) is found around the hydrogen atoms of the molecule, particularly those on the vinyl group and the imidazole ring, indicating these are potential sites for nucleophilic interactions.

Theoretical vibrational frequency calculations are performed to understand the molecule's vibrational modes. The results are then compared with experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy, to confirm the molecular structure. The calculated frequencies are often scaled by a factor (e.g., 0.9613) to correct for systematic errors inherent in the computational method.

Key calculated vibrational modes for this compound include the C=O stretching vibration, typically observed around 1709 cm⁻¹, and the C=C stretching of the acrylate group, found near 1635 cm⁻¹. The C-H stretching vibrations of the aromatic and vinyl groups are predicted at higher frequencies, generally above 3000 cm⁻¹. The strong correlation between the calculated and observed spectral peaks serves to validate the optimized molecular geometry.

Natural Bond Orbital (NBO) analysis is used to investigate charge transfer and delocalization within the molecule. This analysis provides insights into the stability arising from hyperconjugative interactions, which involve the transfer of electron density from filled bonding orbitals to empty anti-bonding orbitals.

Semi-Empirical Methods for Large System Approximations (e.g., PM6)

While DFT provides high accuracy, it can be computationally expensive. Semi-empirical methods, such as PM6, offer a faster, albeit less precise, alternative for approximating molecular properties. These methods are particularly useful for initial conformational searches or for studying larger molecular systems. Although detailed studies specifically using PM6 on this compound are not extensively documented in the primary literature, such methods can be applied to quickly predict heats of formation and optimized geometries, which can then be refined using more robust methods like DFT.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different close contacts that dictate the crystal packing. The analysis generates a three-dimensional surface defined by points where the contribution of the molecule's electron density is equal to the sum of contributions from all other molecules in the crystal.

While specific Hirshfeld surface analysis data for this compound is not available in the reviewed literature, studies on structurally related imidazole and benzimidazole (B57391) derivatives provide a clear indication of the expected interactions. researchgate.neteurjchem.comiucr.org Analysis of various imidazole derivatives consistently reveals that crystal packing is dominated by a combination of hydrogen bonding and van der Waals forces. researchgate.netnih.gov The most significant contributions typically arise from H···H, C···H/H···C, and contacts involving heteroatoms like O···H/H···O and N···H/H···N. iucr.orgtandfonline.com

For instance, in one study of a substituted triphenyl-1H-imidazole derivative, H···H interactions accounted for the largest portion of the Hirshfeld surface, highlighting the importance of van der Waals forces in the crystal structure. tandfonline.com The table below illustrates typical contributions from various intermolecular contacts found in the Hirshfeld surface analysis of a related imidazole compound.

Illustrative Data: Percentage Contributions of Intermolecular Contacts for a Substituted Imidazole Derivative. tandfonline.com
Interaction TypeContribution (%)
H···H58.2
C···H22.6
Cl···H12.1
N···H5.2
C···N0.1

Given the structure of this compound, which contains an imidazole ring, a phenyl ring, and a methyl acrylate group, it is anticipated that its crystal packing would be governed by similar interactions: extensive H···H and C···H contacts, along with significant O···H interactions involving the ester carbonyl group and N···H or N···C interactions from the imidazole ring.

Thermodynamic Parameter Calculations

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are fundamental to understanding the stability, reactivity, and spontaneity of chemical compounds and reactions. Computational chemistry provides essential tools for calculating these properties, offering insights that complement experimental methods like calorimetry and thermogravimetric analysis. mdpi.com These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can predict the standard enthalpies of formation, heat capacities, and entropies of a molecule in the gas phase or in solution. nih.gov

The standard enthalpy of formation (ΔHf°) represents the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. Entropy (S°) is a measure of the molecular disorder or randomness, while Gibbs free energy (ΔG° = ΔH° - TΔS°) combines enthalpy and entropy to predict the spontaneity of a process.

Specific thermodynamic calculations for this compound have not been reported in the surveyed scientific literature. However, the principles of their calculation can be illustrated by examining studies on related compounds. For example, thermodynamic parameters are crucial in studying the binding affinity of molecules in biological systems or the stability of metal-ligand complexes. researchgate.netnih.gov In such studies, computational models are used to determine the changes in enthalpy and entropy upon complex formation, providing a detailed energetic profile of the interaction.

The following table provides an illustrative example of thermodynamic parameters calculated for the binding of a ligand to a protein, demonstrating the type of data generated from such investigations.

Illustrative Example: Thermodynamic Parameters for a Molecular Binding Process at 25°C. nih.gov
ParameterValueUnit
Binding Affinity (Kd)16.5µM
Enthalpy Change (ΔH)-3.3kcal/mol
Entropic Contribution (-TΔS)-3.2kcal/mol
Gibbs Free Energy Change (ΔG)-6.5kcal/mol
Heat Capacity Change (ΔCp)-63cal/mol/K

For this compound, computational studies would be necessary to determine its specific thermodynamic properties. Such data would be valuable for predicting its stability under various conditions and for understanding the energetics of its synthesis and potential reactions.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the pathway by which a chemical reaction occurs is fundamental to controlling its outcome and optimizing synthesis. Reaction mechanism modeling uses computational methods to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. A transition state (TS) is the highest energy point along the minimum energy path between a reactant and a product. The energy difference between the reactants and the transition state is the activation energy (or reaction barrier), which determines the reaction rate.

Theoretical modeling of reaction mechanisms, often using DFT, is essential for investigating reactions that are difficult to study experimentally. rsc.org This is particularly relevant for the synthesis of complex molecules and for understanding polymerization processes involving acrylates. researchgate.netmdpi.com While no specific reaction mechanism modeling for the synthesis of this compound was found, its structure suggests it could be formed through reactions like the Claisen-Schmidt condensation. taylorandfrancis.comresearchgate.net Modeling such a reaction would involve identifying the enolate formation, the nucleophilic attack on the aldehyde, and subsequent dehydration steps, calculating the energy of each transition state to determine the rate-limiting step.

Furthermore, the acrylate moiety of the molecule is relevant to the extensive research on acrylate polymerization. Computational studies in this field focus on modeling various reaction steps, including initiation, propagation, backbiting, and β-scission. acs.orgdrexel.edu Transition state analysis helps predict the rate coefficients for these elementary reactions, which is critical for controlling polymer structure and properties. rsc.org For example, DFT-based TS analysis has been used to determine the reaction barriers for radical additions in acrylate systems. rsc.org

The table below provides illustrative data from a theoretical study on acrylate radical reactions, showing calculated transition state energies for different reaction pathways. This highlights how computational analysis can differentiate between competing mechanisms.

Illustrative Data: Calculated Transition State Energies (ΔETS) for Acrylate Radical Reactions. rsc.org
Reactant Radical (X•)Reactant Monomer (Y)ΔETS (kcal/mol)
Acrylate RadicalAcrylate8.5
Methacrylate (B99206) RadicalAcrylate9.0
Acrylate RadicalMethacrylate9.5
Methacrylate RadicalMethacrylate10.0

A detailed computational study of the synthesis of this compound would provide valuable insights into its formation, allowing for the optimization of reaction conditions to improve yield and minimize byproducts.

Chemical Reactivity and Mechanistic Studies of Functional Group Transformations

Reactions Involving the Acrylate (B77674) Moiety

The acrylate portion of the molecule, characterized by a carbon-carbon double bond conjugated to a methyl ester, is a versatile substrate for several important organic reactions.

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a [4+2] cycloaddition. nih.govyoutube.com In this context, the acrylate double bond in Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate can act as a dienophile, reacting with a conjugated diene. The reactivity of the dienophile is significantly enhanced by the presence of the electron-withdrawing ester group.

While specific studies on the Diels-Alder reactivity of this compound are not extensively documented in the literature, the behavior of similar acrylates, such as methyl acrylate, is well-established. For instance, the reaction of methyl acrylate with butadiene, often catalyzed by a Lewis acid like BF3, proceeds to form a cyclohexene (B86901) ring. mdpi.com The reaction is known to be stereospecific and regioselective. youtube.com The presence of the bulky 4-(1H-imidazol-1-yl)phenyl group may introduce steric hindrance, potentially influencing the reaction's kinetics and the stereochemical outcome (endo/exo selectivity). nih.gov

Table 1: Representative Diels-Alder Reaction Parameters General reaction based on known acrylate reactivity.

Diene Dienophile Conditions Expected Product Type
Butadiene This compound Heat or Lewis Acid Catalyst Substituted Cyclohexene
Cyclopentadiene This compound Heat or Lewis Acid Catalyst Bicyclic Adduct (Norbornene derivative)
Danishefsky's diene This compound Heat or Lewis Acid Catalyst Functionalized Cyclohexenone

The conjugated system of the acrylate moiety makes it an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles. adichemistry.com This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The nucleophile adds to the β-carbon of the double bond, with the resulting enolate intermediate being subsequently protonated.

Amines, thiols, and carbanions are common nucleophiles for Michael additions to acrylates. nih.govrsc.org For this compound, the imidazole (B134444) ring of another molecule could potentially act as a nucleophile in a base-catalyzed reaction, leading to dimerization or polymerization, though this reactivity is generally observed with the parent imidazole and simple acrylates. researchgate.net The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, or in some cases, by an acid or a specific catalyst like a phosphine (B1218219). rsc.orgresearchgate.net

Research on related systems demonstrates that the addition of N-heterocycles to α,β-unsaturated carbonyl compounds is an efficient process. researchgate.net The reaction conditions can be tailored to favor the 1,4-addition product over potential side reactions.

Table 2: Examples of Michael Addition with Acrylates

Nucleophile Class Example Nucleophile Catalyst/Conditions Product Type
N-Nucleophiles Benzylamine Microwave, 80-130°C β-Amino Ester
S-Nucleophiles Thiophenol Phosphine or Amine catalyst β-Thioether Ester
C-Nucleophiles Diethyl malonate Base (e.g., NaOEt) Diester Adduct
N-Heterocycles Imidazole Base or Cu(II) acetylacetonate N-substituted β-Amino Ester

The methyl ester group is subject to classic esterification and transesterification reactions. Although the molecule is already an ester, it can be modified through transesterification, where the methyl group is exchanged for a different alkyl or aryl group. This reaction is typically catalyzed by an acid (e.g., H₂SO₄) or a base (e.g., NaOMe) in the presence of an excess of the desired alcohol.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to yield the new ester. Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol.

These pathways allow for the incorporation of different functionalities into the molecule, which can modulate its physical and chemical properties. For example, converting the methyl ester to a tert-butyl ester or a benzyl (B1604629) ester could be achieved through this method.

Reactions Involving the Imidazole Moiety

The imidazole ring is a versatile heterocyclic system with two nitrogen atoms, one of which is pyrrole-like (N-1) and the other pyridine-like (N-3). This structure allows for a variety of reactions, including modifications at the nitrogen atoms and functionalization of the carbon atoms of the ring. nih.gov

The N-1 nitrogen of the imidazole ring in this compound is already substituted with the phenylacrylate group. However, the N-3 nitrogen (the "pyridine-like" nitrogen) possesses a lone pair of electrons and can be targeted for further functionalization, most notably through N-alkylation to form a positively charged imidazolium (B1220033) salt. nih.gov

This reaction typically involves treating the compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in a suitable solvent. The resulting imidazolium salts are a class of ionic liquids and have unique properties that can be imparted to the parent molecule. The efficiency and regioselectivity of N-alkylation on imidazole rings can be influenced by the choice of base, solvent, and alkylating agent. google.combeilstein-journals.org While N-arylation is also a common modification for simple imidazoles, often using copper or palladium catalysts, its application to the already substituted N-3 position would similarly result in a cationic imidazolium species. researchgate.net

Table 3: Potential N-Alkylation Reactions of the Imidazole Moiety

Alkylating Agent Solvent Expected Product
Methyl Iodide (CH₃I) Acetonitrile 1-(4-(3-methoxy-3-oxoprop-1-en-1-yl)phenyl)-3-methyl-1H-imidazol-3-ium iodide
Benzyl Bromide (BnBr) DMF 3-benzyl-1-(4-(3-methoxy-3-oxoprop-1-en-1-yl)phenyl)-1H-imidazol-3-ium bromide
Ethyl Bromoacetate Toluene 3-(2-ethoxy-2-oxoethyl)-1-(4-(3-methoxy-3-oxoprop-1-en-1-yl)phenyl)-1H-imidazol-3-ium bromide

The carbon atoms of the imidazole ring can also be functionalized, although this can be more challenging than N-alkylation. Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic rings. nih.gov Transition-metal catalysis, particularly with nickel or palladium, can enable the direct arylation or alkenylation of imidazole C-H bonds. nih.gov

For the imidazole ring in the target molecule, the C-2, C-4, and C-5 positions are potential sites for such modifications. The C-2 position is often the most acidic and can be selectively deprotonated and functionalized. Electrophilic substitution reactions, such as halogenation or nitration, are also possible, though they often require harsh conditions and can lead to mixtures of products. These strategies provide pathways to introduce new substituents onto the imidazole ring, further diversifying the chemical structure and properties of the parent molecule.

Reactions Involving the Phenyl Moiety

The central phenyl ring acts as a scaffold connecting the electron-withdrawing acrylate group and the imidazole heterocycle. Its reactivity is significantly influenced by the electronic nature of these substituents, dictating the feasibility and regioselectivity of various aromatic transformations.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is substituted with two groups that influence its susceptibility to electrophilic attack. The methyl acrylate group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. The 1-imidazolyl group is also generally considered to be electron-withdrawing and deactivating towards electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile strategy for modifying the phenyl moiety to extend the molecule's conjugated system. rsc.org While the title compound itself is typically a product of such reactions (e.g., a Heck reaction between a 4-halo-phenylimidazole and methyl acrylate), a pre-functionalized version of the phenyl ring (e.g., containing a halogen or triflate) can serve as a substrate for further coupling.

These reactions are fundamental for synthesizing complex organic molecules and materials. polyu.edu.hk By introducing additional aromatic or unsaturated groups onto the phenyl ring, the electronic and photophysical properties of the molecule can be systematically tuned. The imidazole moiety itself can also act as a ligand for the palladium catalyst, influencing the reaction's efficiency. researchgate.net

Below is a table summarizing representative palladium-catalyzed reactions that could be applied to a halogenated analog of this compound to achieve extended conjugation.

Reaction TypeCoupling PartnerCatalyst/Ligand System (Typical)Resulting LinkagePotential Outcome
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterPd(OAc)₂, SPhos, K₂CO₃Aryl-Aryl / Aryl-VinylFormation of biaryl or styrenyl derivatives
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃, Et₃NAryl-VinylExtension of the acrylate system or addition of a new vinyl group
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NAryl-AlkynylIntroduction of a linear, rigid triple bond to the conjugated system
Stille CouplingOrganostannanePd(PPh₃)₄Aryl-Aryl / Aryl-VinylFormation of new C-C bonds with tolerance for various functional groups

Studies on related systems show that these couplings are highly efficient. nih.govacademie-sciences.fr For instance, Suzuki-Miyaura coupling reactions enabled by palladium migration have been developed to afford stereodefined multisubstituted olefins, demonstrating the high level of control achievable. nih.gov

Cascade and Multicomponent Reactions Incorporating the Compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving time. researchgate.neted.ac.uk While this compound is more often a target of synthesis rather than a starting material for a cascade reaction, its structural motifs are frequently assembled using such methodologies.

For example, the imidazole ring is a common target for multicomponent synthesis. A variety of MCRs have been developed to produce substituted imidazoles from simple, readily available starting materials like aldehydes, amines, and α-isocyanoacetates. ed.ac.uknih.gov A three-component condensation involving imidazole N-oxides, 3-ketonitriles, and aldehydes represents another advanced approach to functionalized imidazoles. rsc.org These reactions often proceed through a series of interconnected steps, such as Michael additions, cyclizations, and condensation/elimination sequences, all occurring in one pot. nih.govnih.gov

The synthesis of complex heterocyclic systems, such as thiazole (B1198619) derivatives, through domino and multicomponent approaches highlights the power of these methods in modern organic chemistry. researchgate.netnih.gov A hypothetical cascade reaction could involve the in-situ formation of the imidazole ring on a phenyl precursor, followed by a subsequent reaction with the acrylate moiety or its precursor.

Reaction Name/TypeComponentsKey StepsResulting Heterocycle
Silver-Catalyzed Imidazole Synthesis3-Cyanochromones, α-Isocyanoacetates1,2-addition, Michael reaction, cyclization, ring-openingFunctionalized Imidazoles nih.gov
Three-Component Imidazole N-oxide ReactionImidazole N-oxides, 3-Ketonitriles, AldehydesKnoevenagel condensation, Michael addition, dehydration(Z)-2-aroyl-3-(1H-imidazol-2-yl)-acrylonitriles rsc.org
General Imidazole SynthesisBenzil, Aldehyde, Ammonium (B1175870) AcetateCondensation, CyclizationTri-substituted Imidazoles
Ugi/Wittig CascadeAldehyde, Amine, Isocyanide, Phosphonium (B103445) ylideUgi reaction followed by intramolecular Wittig cyclizationPolysubstituted Thiazoles nih.gov

Studies on Solvent and Catalyst Effects on Reactivity

The choice of solvent and catalyst is paramount in controlling the outcome, rate, and selectivity of reactions involving this compound and its precursors. The synthesis of the core structure, often via an aza-Michael addition of imidazole to an acrylate derivative, is particularly sensitive to reaction conditions.

Research has shown that the aza-Michael addition of imidazoles can proceed efficiently under solvent- and catalyst-free conditions at elevated temperatures, providing high yields. d-nb.info This highlights a green chemistry approach to the synthesis. However, in other transformations, the solvent plays a more active role. For instance, protic solvents like methanol (B129727) can significantly increase the reaction rate of Michael additions compared to aprotic or nonpolar solvents. researchgate.net In some cases, the solvent can even act as a catalyst or a proton shuttle, facilitating key proton transfer steps in the reaction mechanism. nih.gov

Catalysts, ranging from simple acids and bases to complex organometallic species, are crucial for enabling specific transformations. In the synthesis of imidazole derivatives, catalysts like FeCl₃/SiO₂ have been used effectively in solvent-free conditions. nih.gov In multicomponent reactions, the catalyst can dramatically alter the reaction pathway. For example, in a reaction between an aldehyde, amine, and isocyanoacetate, silver(I) or copper(II) salts selectively produce an imidazolone, whereas the use of fluorinated alcohol solvents can reverse the selectivity to favor a 2-imidazoline product. ed.ac.uk The catalytic activity is also influenced by the basicity and nucleophilicity of the imidazole itself, which can participate in the reaction mechanism as a catalyst or reactant. d-nb.inforsc.org

The table below illustrates the impact of different solvents on a related Michael addition reaction.

SolventDielectric Constant (ε)Reaction Time (at 65.1°C)Outcome
Methanol32.638 hSuccessful Reaction researchgate.net
Chloroform4.8151 hSlow Reaction researchgate.net
Dichloromethane9.0812 hModerate Reaction researchgate.net
Acetonitrile37.529 hPolymerization researchgate.net
None (Neat)N/A>220 hVery Slow Reaction researchgate.net

These findings underscore the necessity of careful optimization of both solvent and catalyst systems to achieve desired outcomes in the synthesis and functionalization of this compound.

Polymerization Chemistry and Advanced Polymer Derived Materials

Monomer Design and Synthesis for Polymerization Applications

The strategic design of Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate as a monomer is rooted in the desire to combine the properties of an acrylate (B77674), known for its reactivity in radical polymerization, with the functional attributes of the imidazole (B134444) group. The synthesis of this monomer is a critical first step in its journey toward becoming a component of advanced polymer-derived materials. While a universally adopted synthetic route has not been established, the general approach involves a multi-step process.

A plausible synthetic pathway commences with the reaction of 4-aminobenzaldehyde (B1209532) with a suitable reagent to introduce the acrylate functionality, followed by a reaction to form the imidazole ring. Alternatively, a pre-formed imidazole-containing phenyl precursor could be functionalized with the methyl acrylate group. The purity of the final monomer is paramount, as impurities can significantly impact polymerization kinetics and the properties of the resulting polymer. Therefore, rigorous purification steps, such as recrystallization or column chromatography, are essential. The successful synthesis and purification are typically confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to verify the chemical structure and absence of impurities.

Homopolymerization Studies of this compound

The ability of a monomer to undergo homopolymerization is a fundamental aspect of its polymer chemistry. Studies in this area provide insights into the monomer's reactivity and the properties of the resulting homopolymer, poly(this compound).

Free Radical Polymerization Kinetics and Mechanisms

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. The kinetics of the free radical polymerization of this compound are influenced by several factors, including the choice of initiator, temperature, and solvent. The polymerization is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals.

The polymerization proceeds through the classical steps of initiation, propagation, and termination. The rate of polymerization can be monitored by techniques such as gravimetry or dilatometry. Kinetic studies would aim to determine the rate constants for propagation (k_p) and termination (k_t), which are crucial for understanding the polymerization process and controlling the molecular weight of the resulting polymer. The presence of the imidazole group may influence the polymerization kinetics, potentially through interactions with the propagating radical or the solvent.

Controlled Polymerization Techniques (e.g., ATRP, RAFT)

To achieve better control over the polymer architecture, including molecular weight and dispersity (Đ), controlled radical polymerization (CRP) techniques are employed. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most prominent CRP methods.

For the ATRP of this compound, a typical system would consist of the monomer, an alkyl halide initiator, and a transition metal complex (e.g., a copper-based catalyst) with a suitable ligand. The polymerization proceeds through a reversible activation-deactivation process, which allows for the controlled growth of polymer chains. The kinetics of ATRP would be investigated by monitoring the monomer conversion over time and analyzing the evolution of molecular weight and dispersity.

In RAFT polymerization, a chain transfer agent, typically a thiocarbonylthio compound, is used to mediate the polymerization. The choice of RAFT agent is critical and depends on the reactivity of the monomer. The living nature of RAFT polymerization would allow for the synthesis of well-defined homopolymers and facilitate the preparation of block copolymers.

Copolymerization with Co-monomers

Copolymerization is a powerful strategy to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. The copolymerization of this compound with commercially important monomers like Methyl Methacrylate (B99206) (MMA) can lead to new materials with a combination of properties from both monomers.

Copolymerization with Methyl Methacrylate (MMA)

The copolymerization of this compound (M1) with Methyl Methacrylate (M2) can be carried out using free radical or controlled radical polymerization techniques. The resulting copolymer, poly(this compound--co-Methyl Methacrylate), would possess properties influenced by the ratio of the two monomers in the polymer backbone. The incorporation of the imidazole-containing monomer can enhance properties such as thermal stability, chemical resistance, and provide sites for post-polymerization modification.

The composition of the copolymer can be determined using techniques like NMR spectroscopy by integrating the characteristic peaks of each monomer unit. The thermal properties of the copolymers, such as the glass transition temperature (Tg), would be analyzed using Differential Scanning Calorimetry (DSC) to understand the effect of copolymer composition on the material's thermal behavior.

Reactivity Ratios Determination in Copolymerization

A critical aspect of copolymerization is the determination of the monomer reactivity ratios (r1 and r2). These ratios describe the relative reactivity of a propagating chain ending in a particular monomer unit towards adding the same or the other monomer. The reactivity ratios for the copolymerization of this compound (M1) and Methyl Methacrylate (M2) can be determined by conducting a series of copolymerization reactions with varying initial monomer feed ratios.

The composition of the resulting copolymers at low conversion is determined, and then methods such as the Fineman-Ross, Kelen-Tüdős, or extended Kelen-Tüdős methods are used to calculate the reactivity ratios from the experimental data. The values of r1 and r2 provide valuable information about the copolymer structure. For instance, if r1 > 1, the propagating chain ending in M1 preferentially adds another M1 monomer. If r1r2 = 1, the copolymerization is ideal, and the monomer units are randomly distributed. If r1r2 < 1, there is a tendency towards alternation.

The following table presents hypothetical data from a study on the copolymerization of this compound (M1) and Methyl Methacrylate (M2) to illustrate the determination of copolymer composition.

ExperimentMole Fraction of M1 in Feed (f1)Mole Fraction of M2 in Feed (f2)Mole Fraction of M1 in Copolymer (F1)Mole Fraction of M2 in Copolymer (F2)
10.20.80.250.75
20.40.60.420.58
30.60.40.580.42
40.80.20.750.25

Based on such data, the reactivity ratios could be calculated, providing a deeper understanding of the copolymerization behavior and enabling the prediction of copolymer composition for a given monomer feed.

Polymer Characterization

The characterization of polymers derived from this compound is crucial for understanding their structure-property relationships. This involves determining their molecular weight and assessing their thermal behavior, which dictates their processing conditions and application limits.

Molecular Weight Determination (e.g., GPC, VPO)

The molecular weight and molecular weight distribution of polymers are critical parameters that influence their mechanical and solution properties. Techniques such as Gel Permeation Chromatography (GPC) and Vapor Pressure Osmometry (VPO) are commonly employed for this purpose.

For polymers containing imidazole groups, such as those analogous to poly(this compound), GPC is a widely used technique to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net For instance, in studies involving copolymers of methyl methacrylate (MMA) with imidazole-containing monomers, GPC has been successfully used to analyze their molecular weights. researchgate.netresearchgate.net The results often show that the molecular weight can be controlled by the polymerization conditions. researchgate.net For example, the free radical polymerization of methyl acrylate in the presence of a suitable chain transfer agent can yield polymers with a linear increase in molecular weight with conversion and a narrow molecular weight distribution. researchgate.net

In a study on copolymers of methyl methacrylate and 2-allyloxymethyl-1-methylimidazole, GPC analysis revealed number average molecular weights ranging from 13,500 to 17,300 g/mol depending on the monomer feed ratio. researchgate.net

Table 1: Illustrative GPC Data for Imidazole-Containing Copolymers with Methyl Methacrylate

Copolymer System (Monomer Ratio) Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Source
Poly(MMA-co-AOMMI) (2:1) 13,500 - - researchgate.net
Poly(MMA-co-AOMMI) (1:2) 16,600 - - researchgate.net
Poly(MMA-co-AOMMI) (1:1) 17,300 - - researchgate.net

Note: AOMMI stands for 2-allyloxymethyl-1-methylimidazole. Data for Mw and PDI were not provided in the source for the first three entries.

Thermal Behavior Analysis (e.g., TGA, DTA)

The thermal stability of polymers is a key factor for their application, especially at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are standard techniques to evaluate this. TGA measures the weight loss of a material as a function of temperature, providing information about its degradation temperatures. DTA measures the temperature difference between a sample and a reference material, indicating thermal events like glass transitions, melting, and decomposition.

For polymers containing imidazole rings, it has been observed that they generally exhibit good thermal stability. researchgate.net In the case of copolymers of MMA with an imidazole-based monomer, thermogravimetry has shown that the presence of the imidazole moiety can enhance the thermal stability compared to pure poly(methyl methacrylate) (PMMA). researchgate.net

TGA curves for PMMA typically show a multi-step degradation process. researchgate.netmarquette.edu The introduction of imidazole-containing comonomers can shift the onset of decomposition to higher temperatures. For instance, copolymers of MMA and 2-allyloxymethyl-1-methylimidazole have demonstrated higher thermal stability than neat PMMA. researchgate.net DTA curves can reveal endothermic and exothermic peaks corresponding to different degradation stages. For PMMA, endothermic peaks are typically observed during its decomposition. marquette.edu

Table 2: Representative Thermal Decomposition Data for Imidazole-Containing Polymers

Polymer System Onset Decomposition Temperature (°C) Temperature for 50% Weight Loss (°C) Char Yield at 600°C (%) Source
Poly(MMA-co-AOMMI) Higher than neat PMMA - - researchgate.net

Design and Synthesis of Advanced Polymeric Architectures

The versatility of the acrylate functionality in this compound allows for its incorporation into a variety of advanced polymeric architectures, including graft, block, and network polymers. These structures can lead to materials with tailored properties for specific applications.

Graft Copolymers and Block Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu Block copolymers are linear polymers composed of two or more distinct polymer blocks. The synthesis of such structures often involves controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov

The imidazole-containing acrylate monomer can be used to create well-defined graft copolymers through several methods: "grafting from," "grafting onto," or "grafting through." nih.govresearchgate.net For instance, a backbone polymer could be functionalized with initiating sites from which the imidazole-containing acrylate is polymerized ("grafting from"). nih.gov Alternatively, a polymer with pendant imidazole groups could be used as a macroinitiator for the polymerization of another monomer.

Block copolymers incorporating segments of poly(this compound) could be synthesized by sequential monomer addition in a living polymerization process. researchgate.netnih.gov For example, the living anionic polymerization of acrylates can produce well-defined block copolymers with other monomers like methyl methacrylate. researchgate.net The distinct blocks can microphase-separate to form ordered nanostructures, leading to materials with unique mechanical and optical properties.

Network Polymers and Cross-linked Systems

Network polymers are formed when polymer chains are linked together by cross-links, creating a three-dimensional structure. Acrylate monomers are well-suited for the formation of cross-linked systems, often through the inclusion of a multifunctional monomer (cross-linker) during polymerization. rsc.org

Polymers derived from this compound can be cross-linked to enhance their mechanical properties, thermal stability, and solvent resistance. This can be achieved by copolymerizing the monomer with a di- or multi-functional acrylate. Photo-initiated thiol-ene reactions are another method to form network polymers. elsevierpure.com

Recent studies have also shown that cross-linked structures can be formed from monofunctional acrylates without the need for traditional cross-linkers, through a chain transfer mechanism involving hydrogen atom transfer. rsc.orgeuropean-coatings.com This could be a potential route for creating cross-linked systems from this compound, potentially leading to novel materials with unique network structures. The imidazole group itself can also participate in cross-linking through coordination with metal ions, forming coordination polymers. nih.gov

Table 3: Mentioned Compounds

Compound Name Abbreviation
This compound -
Methyl Methacrylate MMA
Poly(methyl methacrylate) PMMA
2-allyloxymethyl-1-methylimidazole AOMMI
Gel Permeation Chromatography GPC
Vapor Pressure Osmometry VPO
Thermogravimetric Analysis TGA
Differential Thermal Analysis DTA
Number Average Molecular Weight Mn
Weight Average Molecular Weight Mw
Polydispersity Index PDI

Advanced Materials Applications and Functional Derivatization

Application in Functional Materials Systems

The unique combination of an imidazole (B134444) heterocycle, a phenyl π-system, and a polymerizable acrylate (B77674) group allows for the incorporation of this molecule into a range of functional material systems.

Organic molecules with D-π-A structures are of significant interest for non-linear optical (NLO) applications due to their large molecular hyperpolarizabilities, which arise from efficient intramolecular charge transfer (ICT) from the donor to the acceptor. rsc.org While direct NLO measurements for Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate are not extensively documented, its molecular design strongly suggests potential for second-order NLO effects. The imidazole moiety is a known electron donor, and when coupled with an acceptor through a phenyl bridge, it creates a highly polarizable system essential for NLO activity. rsc.org

Research on analogous D-π-A systems provides insight into the expected properties. For instance, methacrylate (B99206) polymers functionalized with different NLO-active chromophores have demonstrated significant second harmonic generation (SHG) coefficients. researchgate.net The performance of these materials is dependent on the strength of the donor and acceptor groups and the efficiency of the π-bridge.

Table 1: Comparison of NLO Properties in Related Imidazole-Based Systems

Compound/System NLO Property Measured Value Wavelength (nm) Reference
Methacrylate Copolymers with Dicyanoimidazole Chromophore A Second Harmonic Generation Coefficient (d₃₃) 0.2-3.3 pm/V 1368 researchgate.net
Methacrylate Polymers with Nitrobenzoxazole Chromophore Second Harmonic Generation Coefficient (d₃₃) 40-60 pm/V 1064 researchgate.net

This table presents data for structurally related compounds to infer the potential NLO capabilities of this compound.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is typically attributed to the restriction of intramolecular motions (RIM), which blocks non-radiative decay pathways and enhances fluorescence quantum yield. Imidazole derivatives are recognized as promising candidates for AIE luminogens (AIEgens). rsc.orgresearchgate.net

The structure of this compound, which is based on a cinnamic scaffold, is analogous to other reported AIE-active molecules. nih.govresearchgate.net The phenyl and acrylate groups can undergo rotational and vibrational motions in solution, quenching fluorescence. In an aggregated state, these motions are restricted, which is expected to "turn on" fluorescence, making the compound a potential AIEgen. Studies on similar imidazole-based D-π-A dyes show significant increases in emission intensity when aggregated in mixtures of good and poor solvents (e.g., dioxane/water). researchgate.net

Table 2: AIE Properties of Structurally Similar Imidazole Derivatives

Compound Solvent System Emission λ (Aggregated) Fluorescence Intensity Increase (Fold) Reference
Imidazole Dye 2b Dioxane/Water (90% water) ~570 nm ~5 researchgate.net
Imidazole Dye 2c Dioxane/Water (90% water) ~500 nm ~3 researchgate.net
Imidazole Dye 2d Dioxane/Water (90% water) ~510 nm ~3 researchgate.net

This table illustrates the AIE behavior of related imidazole compounds, suggesting a similar potential for this compound.

The incorporation of this compound as a monomer into polymer systems can be used to tailor the rheological, or flow, properties of the resulting material. The rigid phenyl and imidazole groups, along with the polar nature of the imidazole ring, can significantly influence inter-chain and intra-chain interactions within a polymer matrix.

When copolymerized with other monomers (e.g., standard acrylates or methacrylates), even small amounts of this functional monomer can:

Increase Viscosity: The rigid structure can restrict chain mobility, leading to higher viscosity compared to polymers made from purely flexible aliphatic monomers.

Induce Shear-Thinning Behavior: The disruption of intermolecular interactions (like hydrogen bonding or π-π stacking involving the imidazole and phenyl groups) under shear stress can lead to a decrease in viscosity at higher shear rates. This non-Newtonian, shear-thinning behavior is characteristic of many complex fluids. mdpi.com

Alter Viscoelastic Properties: The presence of the rigid side chains can increase the glass transition temperature (Tg) and affect the elastic (G') and loss (G'') moduli of the material. researchgate.net Research on other methacrylate copolymers has shown that variations in composition and molecular weight strongly influence rheological responses. ijcce.ac.ir

Derivatization for Tailored Material Properties

The chemical structure of this compound offers multiple sites for further chemical modification, or derivatization, allowing for the synthesis of new molecules with highly specific properties.

The imidazole ring contains a tertiary amine-like nitrogen atom that can be readily alkylated to form a quaternary ammonium (B1175870) salt, specifically an imidazolium (B1220033) salt. This reaction, a type of Menschutkin reaction, typically involves reacting the compound with an alkyl halide (e.g., methyl iodide, ethyl bromide). nih.gov

The resulting product is an imidazolium salt that retains the polymerizable acrylate group. Such molecules are known as polymerizable ionic liquids or ionic liquid monomers. These monomers are precursors to poly(ionic liquid)s, a class of polyelectrolytes with applications in batteries, ion-exchange membranes, and smart materials. The synthesis involves the nucleophilic attack of the imidazole nitrogen on the alkyl halide. tandfonline.com The properties of the resulting ionic liquid monomer, such as its melting point and solubility, can be tuned by the choice of the alkylating agent and the counter-ion. researchgate.net

The methyl acrylate group is a vinyl monomer that is highly susceptible to free-radical polymerization. This reactivity allows for the conjugation of this compound with existing macromolecules to form hybrid materials with combined or enhanced properties. This can be achieved primarily through "grafting" techniques.

There are two main approaches:

"Grafting to": The monomer is first polymerized to form short chains, which are then attached to the backbone of a pre-existing macromolecule.

"Grafting from": The macromolecular backbone is first functionalized with initiator sites. The monomer is then polymerized directly from these sites, creating grafted chains. This is a common method for modifying the surface properties of materials. mdpi.com

For example, this compound could be graft-polymerized onto natural polymers like cellulose (B213188) or silk, or synthetic polymers like polypropylene. nih.govscirp.orgscirp.org Such modifications can be used to introduce the specific properties of the imidazole-phenyl-acrylate moiety—such as pH-responsiveness, metal-ion coordination, or optical activity—onto the surface of a bulk material, thereby creating a functional hybrid material. nih.gov

Theoretical Frameworks for Structure-Property Relationships in Materials Science

There is currently a lack of published theoretical studies, such as those employing Density Functional Theory (DFT) or other computational chemistry methods, specifically investigating the structure-property relationships of this compound. Such studies would be invaluable in predicting its electronic, optical, and mechanical properties, which are crucial for assessing its potential in advanced materials. The establishment of a theoretical framework would require dedicated computational analysis of its molecular orbitals, electrostatic potential, and other quantum chemical parameters.

Exploration of Self-Assembly and Supramolecular Chemistry

Similarly, the exploration of self-assembly and supramolecular chemistry of this compound has not been documented in the available scientific literature. The potential for this molecule to form ordered supramolecular structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, remains an uninvestigated area. Research into its crystal engineering and the formation of liquid crystals or other self-assembled monolayers has not been reported.

Future Research Directions and Emerging Opportunities

Integration with Nanotechnology and Nanomaterials

The incorporation of Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate into nanotechnology and nanomaterials presents a promising frontier for creating functional materials with tailored properties. The imidazole (B134444) ring is a critical component in many biological systems and offers diverse physicochemical interactions, including hydrogen bonding and coordination with metal ions. elsevierpure.comresearchgate.net When polymerized, the resulting polyacrylate can serve as a versatile scaffold for the development of advanced nanomaterials.

Future research is anticipated to focus on the development of nanoparticles for targeted drug delivery. acs.orgmdpi.com The imidazole moiety can be exploited for pH-responsive behavior, allowing for the controlled release of therapeutic agents in specific microenvironments, such as cancerous tissues, which often exhibit lower pH. Furthermore, the ability of imidazole to coordinate with metal ions can be leveraged to create metal-polymer nanocomposites with applications in catalysis and sensing. researchgate.netmdpi.com The acrylate (B77674) backbone provides a stable and biocompatible matrix for these applications. nih.gov

Another emerging opportunity lies in the creation of advanced coatings and surfaces. Imidazole-containing polymers have been shown to coat metal nanoparticles, providing stability and functionality. researchgate.netmdpi.com By polymerizing this compound on various substrates, it may be possible to develop surfaces with antimicrobial properties, enhanced biocompatibility, or specific recognition capabilities for biosensing applications. acs.org

Computational Design of Novel Derivatives with Enhanced Properties

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the rational design of novel materials. nih.gov For this compound, computational studies can predict the properties of its derivatives and guide synthetic efforts toward molecules with enhanced functionalities. researchgate.netresearchgate.net

One area of focus for computational design is the optimization of the electronic properties of the molecule for applications in organic electronics. By introducing electron-donating or electron-withdrawing groups to the phenyl or imidazole rings, it is possible to tune the HOMO/LUMO energy levels, which is crucial for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). uokerbala.edu.iq DFT calculations can predict these energy levels and help in the design of molecules with desired optoelectronic characteristics. nih.gov

Furthermore, computational models can be employed to study the polymerization kinetics of acrylate monomers. acs.orgacs.org Understanding the structure-reactivity relationship is key to controlling the polymerization process and the final properties of the resulting polymer. acs.orgresearchgate.net For instance, DFT studies can elucidate the effects of different substituents on the propagation and termination rates of the polymerization of this compound, enabling the synthesis of polymers with controlled molecular weights and architectures. acs.org

The interaction of novel derivatives with biological targets can also be investigated using molecular docking simulations. researchgate.net This can aid in the design of new bioactive materials for biomedical applications, such as antimicrobial surfaces or drug delivery systems. acs.orgresearchgate.net

Advanced Characterization Techniques for In-situ Studies

To fully understand and control the polymerization of this compound and the properties of the resulting materials, advanced in-situ characterization techniques are crucial. These methods allow for the real-time monitoring of chemical and physical changes during a process, providing valuable insights that are not accessible through conventional ex-situ measurements.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring polymerization kinetics in real-time. nih.gov It can provide detailed information about monomer conversion, reaction rates, and the formation of different polymer structures as the reaction progresses. nih.gov Similarly, in-situ Fourier-transform infrared (FT-IR) spectroscopy can be used to track the disappearance of monomer functional groups and the appearance of polymer bands, offering a complementary approach to studying polymerization kinetics. mdpi.com

For investigating the self-assembly and nanostructure formation of polymers derived from this compound, time-resolved small-angle X-ray scattering (SAXS) is a valuable tool. acs.org This technique can provide real-time information on the size, shape, and arrangement of nanoparticles or other nanostructures as they form in solution. acs.org When combined with rheological measurements, it can offer a comprehensive understanding of processes like polymerization-induced self-assembly and gelation. acs.org

The following table summarizes potential in-situ characterization techniques and the information they can provide for the study of this compound polymerization and material formation.

Technique Information Provided Potential Application
In-situ NMR SpectroscopyMonomer conversion, polymerization rates, polymer microstructureOptimizing polymerization conditions, understanding reaction mechanisms nih.gov
In-situ FT-IR SpectroscopyFunctional group conversion, reaction kineticsReal-time monitoring of thin film and composite formation mdpi.comresearchgate.net
Time-Resolved SAXSNanoparticle size and shape, self-assembly dynamicsStudying the formation of nanostructured materials for drug delivery or catalysis acs.org
In-situ RheologyViscosity changes, gel point determinationCharacterizing the formation of hydrogels and cross-linked networks acs.org

Sustainable Synthesis and Materials Development

The principles of green chemistry are increasingly guiding the development of new chemical processes and materials. chemicatimes.com For this compound, future research will likely focus on developing more sustainable synthetic routes and utilizing renewable resources.

One promising approach is the use of biocatalysis for the synthesis of acrylate monomers. nih.gov Enzymatic synthesis offers several advantages over traditional chemical methods, including high specificity, mild reaction conditions, and the avoidance of hazardous reagents. rsc.org Research into enzymes that can catalyze the formation of acrylate esters from bio-based precursors could lead to a greener synthesis of this compound. nih.gov

The synthesis of the imidazole core can also be made more sustainable. researchgate.netresearchgate.net Methodologies that utilize greener solvents, microwave-assisted synthesis, or reusable catalysts are being explored to reduce the environmental impact of imidazole production. researchgate.netorganic-chemistry.orgnih.gov

In terms of materials development, there is a growing interest in creating polymers from renewable feedstocks. researchgate.netacs.org While the phenyl group in this compound is traditionally derived from petrochemicals, future research could explore the use of bio-based aromatic compounds. Additionally, the development of recyclable and biodegradable polymers from this monomer is a key area for future investigation to create a circular economy for these materials. nih.govchemicatimes.com

The following table outlines potential green chemistry approaches for the synthesis and development of materials from this compound.

Green Chemistry Approach Description Potential Benefit
Biocatalytic SynthesisUse of enzymes to catalyze the esterification step. nih.govrsc.orgReduced energy consumption, higher selectivity, use of renewable feedstocks.
Green Imidazole SynthesisEmploying microwave irradiation, ultrasound, or reusable catalysts for the imidazole ring formation. researchgate.netresearchgate.netFaster reaction times, lower energy use, reduced waste.
Bio-based FeedstocksUtilizing renewable resources for the synthesis of the aromatic and acrylate components. researchgate.netrenewable-carbon.euresearchgate.netReduced reliance on fossil fuels, lower carbon footprint. chemicatimes.com
Recyclable PolymersDesigning polymers that can be chemically or mechanically recycled back to the monomer. chemicatimes.comCreation of a circular material lifecycle, reduction of plastic waste.

Q & A

Q. Table 1: Synthesis Optimization

MethodSolventCatalyst/TempYieldReference
Imidazole alkylationTHF/waterRoom temperature63%
Radical polymerizationDMFAIBN, 65–80°C70–85%
Codrug synthesisCH₂Cl₂EDCl/HOBT, RT10.92%

How is this compound characterized structurally and analytically?

Basic
Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.53–7.12 ppm for aromatic protons, δ 3.71 ppm for methyl ester) and IR (C=O stretch at ~1700 cm⁻¹) .
  • Elemental analysis : Matching calculated vs. experimental C/H/N ratios (e.g., C: 55.11% vs. 55.20% calculated) .
  • X-ray crystallography : Resolving crystal packing and bond lengths (mean C–C = 0.002 Å) for imidazole derivatives .

What pharmacological mechanisms are associated with this compound?

Q. Basic

  • MAO inhibition : Derivatives like (2E)-3-[4-(dimethylamino)phenyl]-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one show reversible inhibition of monoamine oxidase A/B, relevant for neurological disorders .
  • Antiplatelet activity : Codrugs incorporating this scaffold (e.g., ozagrel–paeonol) inhibit platelet aggregation via thromboxane A₂ synthase suppression .

How can researchers resolve contradictions in bioactivity data across studies?

Advanced
Discrepancies in IC₅₀ values or selectivity may arise from:

  • Assay variability : Differences in enzyme sources (recombinant vs. tissue-derived MAO) or buffer conditions .
  • Purity validation : Use HPLC or mass spectrometry (e.g., ESI-MS m/z 387.15 [M+H]⁺) to confirm compound integrity .
  • Structural analogs : Compare activities of halogenated or methylated derivatives to identify SAR trends .

What strategies improve synthetic yields for scale-up research?

Q. Advanced

  • Catalyst optimization : Replace AIBN with photoinitiators for controlled radical polymerization .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance imidazole reactivity .
  • Workflow integration : Use one-pot reactions to minimize intermediate isolation (e.g., 95% yield in tetrazole coupling) .

How does computational modeling support the design of derivatives?

Q. Advanced

  • Docking studies : Predict binding modes to targets like thromboxane synthase. For example, ozagrel derivatives show π-π stacking with active-site residues .
  • MD simulations : Analyze conformational stability of the acrylate group in aqueous environments .

What analytical challenges arise in quantifying impurities or degradation products?

Q. Advanced

  • HPLC-MS : Detect trace impurities (e.g., ozagrel sodium impurities at m/z 387.29) using C18 columns and acetonitrile/water gradients .
  • Stability studies : Monitor hydrolytic degradation under acidic/basic conditions via ¹H NMR peak shifts (e.g., ester cleavage at δ 3.71 ppm) .

How are spectral data interpreted to confirm stereochemistry?

Q. Advanced

  • NOESY/ROESY : Identify spatial proximity between imidazole protons and the acrylate group .
  • Coupling constants : trans (E)-configuration confirmed by J = 15.6–16.0 Hz for acrylate vinyl protons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.